3-(5-Chloro-2-pyridinyl)morpholine
Description
3-(5-Chloro-2-pyridinyl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 5 and a morpholine ring attached at position 2. Morpholine derivatives are widely studied for their applications in medicinal chemistry and materials science due to their ability to modulate physicochemical properties and biological activity .
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-(5-chloropyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H11ClN2O/c10-7-1-2-8(12-5-7)9-6-13-4-3-11-9/h1-2,5,9,11H,3-4,6H2 |
InChI Key |
IFJPTJOLVDWVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-2-yl)morpholine typically involves the coupling of 5-chloropyridine with morpholine. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for 3-(5-chloropyridin-2-yl)morpholine may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloropyridin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted morpholine derivatives.
Scientific Research Applications
3-(5-Chloropyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 3-(5-Chloro-2-pyridinyl)morpholine with two closely related analogues:
Key Observations :
- Halogen Effects : Bromine in the C5 position (as in the bromo-chloro analogue) increases molecular weight and lipophilicity compared to chlorine or fluorine. Fluorine’s electronegativity may enhance electronic interactions in biological systems .
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